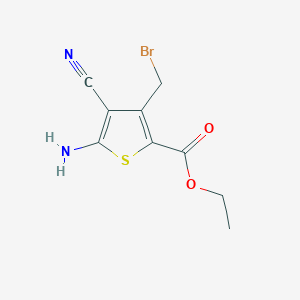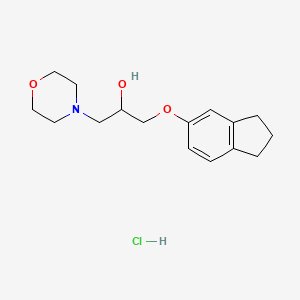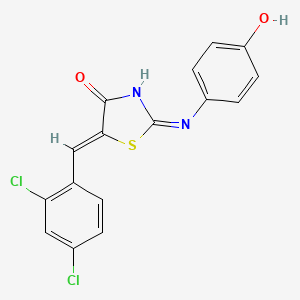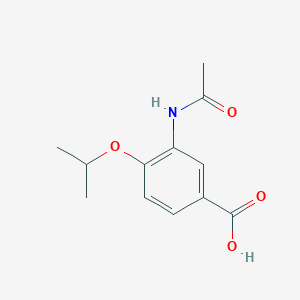![molecular formula C13H10FNO4 B2739613 Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate CAS No. 477857-57-1](/img/structure/B2739613.png)
Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate” is an organic compound consisting of a furoate ester group, a fluorobenzoyl group, and an amino group. The presence of these functional groups suggests that it could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable furan derivative with a fluorobenzoyl chloride in the presence of a base . This is a general method for introducing acyl groups into molecules .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring with oxygen), a benzene ring (a six-membered ring with alternating double bonds), and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorobenzoyl group and the electron-donating amino group. The furan ring is also reactive due to the presence of the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Applications De Recherche Scientifique
Fluorescent Sensors for Metal Ion Detection
Research has developed fluorescent sensors for metal ions, such as Aluminum (Al³⁺), highlighting the utility of certain compounds in detecting and imaging metal ions in biological systems. These sensors, based on fluorogenic chemosensors, exhibit high selectivity and sensitivity, demonstrating the potential application of related chemical compounds in bio-imaging and environmental monitoring (Xingpei Ye et al., 2014).
Pharmacological Tools for Studying Receptor Behaviors
Conformationally constrained butyrophenones have been used as pharmacological tools to study behaviors of serotonin receptors, indicating the importance of molecular structure in drug-receptor interactions. This research underscores the potential of structurally related compounds in developing new pharmacological agents (J. Brea et al., 2003).
Synthesis of Substituted Furans
The synthesis of fully substituted furans through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes demonstrates innovative approaches to chemical synthesis, potentially applicable to the synthesis of related furan derivatives for various applications (Huan-Rui Pan et al., 2010).
Antitumor Activity of Fluorinated Benzothiazoles
Research into the antitumor properties of fluorinated benzothiazoles highlights the potential of certain fluorinated compounds in developing cancer therapies. These studies focus on the synthesis, biological properties, and antitumor efficacy of such compounds, suggesting areas where Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate could potentially contribute (I. Hutchinson et al., 2001).
Biomass Transformation for Fine Chemical Synthesis
Research on the catalytic processes for producing alkyl 5-benzyl-2-furoates from biomass-derived compounds suggests applications in sustainable chemistry and the synthesis of intermediates for fine chemicals. This highlights the potential of related furoate compounds in green chemistry and the synthesis of valuable chemical products (K. Arias et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-[(4-fluorobenzoyl)amino]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-18-13(17)10-6-7-11(19-10)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAPXLORBGSKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole](/img/structure/B2739530.png)
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)




![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide](/img/structure/B2739543.png)



![7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one](/img/structure/B2739549.png)
![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2739550.png)


